molecular formula C23H23N9O B2354238 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1396558-36-3

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2354238
CAS No.: 1396558-36-3
M. Wt: 441.499
InChI Key: NYSFLMYKECRSGL-UHFFFAOYSA-N
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Description

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C23H23N9O and its molecular weight is 441.499. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Imaging Applications

One of the primary applications of compounds related to N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is in the synthesis of imaging agents for neuroinflammation. For instance, Wang et al. (2018) synthesized a related tracer, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which can be used in positron emission tomography (PET) imaging to study the IRAK4 enzyme in neuroinflammation contexts (Wang et al., 2018).

Chemical Synthesis and Reactivity

Compounds similar to this compound have been synthesized and their reactivity studied. For example, Farag and Dawood (1997) investigated the synthesis of 2-(benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones and their subsequent transformation into pyrazolo[3,4-d]pyridazine derivatives (Farag & Dawood, 1997).

Pharmacological and Biological Activities

Several studies have focused on the synthesis of pyrazolopyrimidines derivatives, examining their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). Additionally, Shamroukh et al. (2013) synthesized new pyrazole and pyrazolopyrimidines with antimicrobial properties (Shamroukh et al., 2013).

Novel Heterocyclic Derivatives

The research into related chemical structures includes the synthesis of various heterocyclic derivatives, which might be of interest for further exploration of pharmacological properties. For instance, Shaaban et al. (2008) reported on the synthesis of novel pyrazolo[3,4-d]pyridazine, pyrido[1,2-a]benzimidazole, pyrimido[1,2-a]benzimidazole, and triazolo[4,3-a]pyrimidine derivatives (Shaaban et al., 2008).

Anti-Tubercular Agents

A related field of research includes the design and synthesis of derivatives as potential anti-tubercular agents. Srinivasarao et al. (2020) synthesized and evaluated the anti-tubercular activity of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives against Mycobacterium tuberculosis (Srinivasarao et al., 2020).

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-6-pyrazol-1-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N9O/c33-23(19-7-8-21(29-28-19)32-10-4-9-26-32)27-20-15-22(25-17-24-20)31-13-11-30(12-14-31)16-18-5-2-1-3-6-18/h1-10,15,17H,11-14,16H2,(H,24,25,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSFLMYKECRSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=NN=C(C=C4)N5C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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